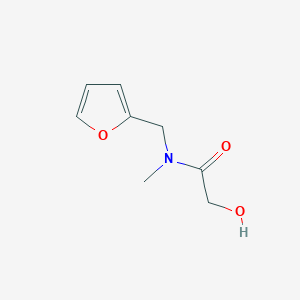

N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide

Overview

Description

“N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide” is a compound that contains a furan ring, an amide group, and a hydroxy group. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . The amide group (-CONH2) is a functional group that consists of a carbonyl group (C=O) linked to a nitrogen atom. The hydroxy group (-OH) is a functional group consisting of an oxygen atom covalently bonded to a hydrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring, the amide group, and the hydroxy group. The furan ring is aromatic, which means it has a cyclic cloud of delocalized π electrons above and below the plane of the molecule .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The furan ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The amide group could participate in various reactions, such as hydrolysis, reduction, and condensation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide, have been recognized for their significant role in medicinal chemistry . They are particularly effective in combating microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines . The furan nucleus is an essential synthetic technique in the search for new drugs .

Anticancer Agents

This compound derivatives have been synthesized and used as anticancer agents . These compounds have shown potent anticancer activities against several cancer cell lines, including human lung adenocarcinoma (A549), Henrietta Lacks strain of cancer cell line (HeLa), and human colorectal cancer cell line (SW480) . They have weak activities on human liver cancer cell line (HepG2), which signifies that these compounds are likely to be EGFR inhibitors .

Epidemal Growth Factor Receptor Inhibitors

These compounds have also been used as epidemal growth factor receptor (EGFR) inhibitors . EGFR is a protein found on the surface of some cells to which epidermal growth factor binds, causing the cells to divide. It is found at abnormally high levels on the surface of many types of cancer cells, so these compounds could potentially be used to inhibit the growth of these cancer cells .

Anti-inflammatory Agents

Benzohydrazide derivatives, including this compound, have been used in many biological applications, including as anti-inflammatory agents .

Biological and Pharmacological Applications

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Synthesis and Characterization of New Compounds

This compound has been used in the synthesis and characterization of new racemic α-heterocyclic α,α-diaminoester and α,α-diamino acid carboxylic .

Mechanism of Action

Target of Action

N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide, hereafter referred to as the compound, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological properties . .

Mode of Action

Furan derivatives are known to interact with various biomolecules like proteins and amino acids via the presence of azomethine nitrogen . This interaction could potentially lead to changes in the function of these biomolecules, thereby affecting the biological processes they are involved in.

Biochemical Pathways

Furan derivatives have been found to have therapeutic potentials against certain types of tumors , suggesting that they may affect pathways related to cell proliferation and apoptosis

Result of Action

Furan derivatives have been found to exhibit antibacterial, antifungal, anticancer, and diuretic activities , suggesting that the compound may have similar effects

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-9(8(11)6-10)5-7-3-2-4-12-7/h2-4,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSQFBHXFXJAIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)C(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3389347.png)

![2-[2-(2-Methylfuran-3-amido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3389373.png)

![1-(3,4-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3389395.png)

![2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3389405.png)

![4-[1-(4-Methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B3389443.png)

![[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B3389446.png)